

NCGC00244536: A Potent and Selective Inhibitor of Histone H3K9 Demethylation

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Histone methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression and chromatin structure. The methylation of lysine 9 on histone H3 (H3K9) is predominantly associated with transcriptional repression. The dynamic removal of these methyl groups is catalyzed by a family of enzymes known as histone demethylases. Among these, the Jumonji C (JmjC) domain-containing histone demethylase family, particularly the KDM4/JMJD2 subfamily, is responsible for the demethylation of di- and tri-methylated H3K9 (H3K9me2/me3). Dysregulation of these enzymes has been implicated in various pathologies, most notably in cancer, making them attractive targets for therapeutic intervention.

This technical guide provides a comprehensive overview of **NCGC00244536**, a potent and selective small molecule inhibitor of the KDM4 family of histone demethylases, with a particular emphasis on its activity against KDM4B (also known as JMJD2B). We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

NCGC00244536: Mechanism of Action and Biochemical Profile



NCGC00244536 is a novel inhibitor of the KDM4 family of 2-oxoglutarate (2-OG) dependent oxygenases.[1] It exerts its inhibitory effect by binding to the catalytic site of KDM4 enzymes, thereby preventing the demethylation of H3K9me3 and H3K9me2.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for **NCGC00244536**, including its in vitro potency against KDM4B and its anti-proliferative activity in various cancer cell lines.

Target	Assay Type	IC50	Reference
KDM4B	Biochemical Assay	~10 nM	[3][4]

Table 1: In Vitro Inhibitory Activity of **NCGC00244536** against KDM4B.

Cell Line	Cancer Type	IC50	Reference
PC3	Prostate Cancer (AR- negative)	40 nM	[3]
LNCaP	Prostate Cancer (AR-positive)	< 1 µM	[3]
VCaP	Prostate Cancer (AR-positive)	< 1 µM	[3]
DU145	Prostate Cancer	< 1 µM	[5]
C4-2	Prostate Cancer	< 1 µM	[5]
MDA-MB-231	Breast Cancer	Micromolar range	[3]
MCF-7	Breast Cancer	Micromolar range	[3]

Table 2: Anti-proliferative Activity of NCGC00244536 in Cancer Cell Lines.

Key Signaling Pathways Modulated by NCGC00244536

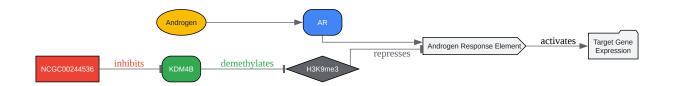


The inhibition of KDM4B by **NCGC00244536** leads to the modulation of several key signaling pathways implicated in cancer progression.

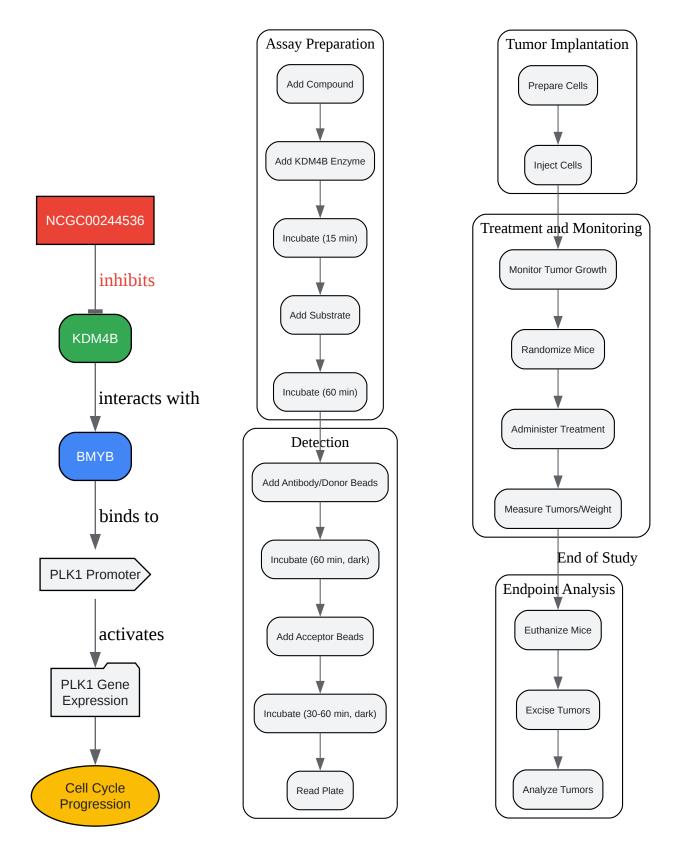
Androgen Receptor (AR) Signaling Pathway

In prostate cancer, KDM4B acts as a coactivator of the androgen receptor (AR). By demethylating H3K9me3 at the promoter regions of AR target genes, KDM4B facilitates their transcription, promoting tumor growth. **NCGC00244536**, by inhibiting KDM4B, leads to an increase in H3K9me3 levels, suppression of AR target gene expression, and consequent inhibition of AR-positive prostate cancer cell growth.[1]









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- To cite this document: BenchChem. [NCGC00244536: A Potent and Selective Inhibitor of Histone H3K9 Demethylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583854#ncgc00244536-and-histone-h3k9-demethylation]

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